molecular formula C4H8O2 B037612 Ethyl acetate-d8 CAS No. 117121-81-0

Ethyl acetate-d8

Cat. No.: B037612
CAS No.: 117121-81-0
M. Wt: 96.15 g/mol
InChI Key: XEKOWRVHYACXOJ-AUOAYUKBSA-N
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Description

Ethyl acetate-d8 is a deuterated form of ethyl acetate, where all the hydrogen atoms are replaced with deuterium. This compound is primarily used as a solvent in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium content, which minimizes background signals in NMR spectra .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl acetate-d8 can be synthesized through the esterification of deuterated ethanol (ethanol-d6) with deuterated acetic acid (acetic acid-d4) in the presence of an acidic catalyst such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification. The reaction mixture is then subjected to distillation to purify the this compound .

Industrial Production Methods: On an industrial scale, this compound is produced using similar esterification processes but with optimized conditions for large-scale production. This includes the use of continuous reactors and efficient distillation setups to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl acetate-d8 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or other strong reducing agents.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products:

Scientific Research Applications

Ethyl acetate-d8 is widely used in scientific research, particularly in:

Comparison with Similar Compounds

Comparison:

Biological Activity

Ethyl acetate-d8, a deuterated form of ethyl acetate, is primarily utilized as a solvent in various analytical and synthetic applications. However, emerging research highlights its potential biological activities, particularly in antimicrobial and antioxidant properties. This article reviews the biological activity of this compound, focusing on its effects, mechanisms, and relevant case studies.

This compound is characterized by its molecular formula C4D8O2C_4D_8O_2 and is often used as a deuterated solvent in nuclear magnetic resonance (NMR) spectroscopy. Its deuteration enhances the resolution of NMR spectra, making it valuable for studying complex organic compounds.

Antimicrobial Activity

Recent studies have demonstrated that ethyl acetate extracts exhibit significant antimicrobial properties. This compound has been used as a standard in evaluating the antimicrobial efficacy of plant extracts against various pathogens.

  • Case Study: Antibacterial Effects
    A study evaluated the antibacterial activity of extracts from Vernonia adoensis roots against Staphylococcus aureus and Pseudomonas aeruginosa. The ethyl acetate extract displayed notable membrane impairment in P. aeruginosa, leading to protein leakage and biofilm disruption. The time-kill assay indicated effective bacterial kill rates with concentrations ranging from 12.5 to 100 µg/ml .
  • Table 1: Antimicrobial Activity of Ethyl Acetate Extracts
    Extract SourcePathogenMinimum Inhibitory Concentration (MIC)
    Vernonia adoensisStaphylococcus aureus50 µg/ml
    Vernonia adoensisPseudomonas aeruginosa25 µg/ml

Antioxidant Properties

This compound has also been investigated for its antioxidant capabilities. The antioxidant activity is crucial for combating oxidative stress and related diseases.

  • Case Study: Antioxidant Activity of Hyssopus angustifolius
    The ethyl acetate extract from various parts of Hyssopus angustifolius was evaluated for its antioxidant activity using several assays, including DPPH radical scavenging and nitric oxide scavenging tests. The flower extract exhibited the highest DPPH scavenging activity with an IC₅₀ value of 275.4 ± 7.6 µg/mL, indicating potent antioxidant properties .
  • Table 2: Antioxidant Activity of Hyssopus angustifolius Extracts
    Plant PartDPPH Scavenging IC₅₀ (µg/mL)Nitric Oxide Scavenging IC₅₀ (µg/mL)
    Flowers275.4 ± 7.6376.6 ± 11.4
    Leaves297.6 ± 9.6297.6 ± 9.6
    Stems837.8 ± 19.2Not evaluated

The biological activities of this compound can be attributed to its ability to interact with cellular membranes and disrupt microbial viability or neutralize reactive oxygen species (ROS). For instance:

  • Antimicrobial Mechanism : Ethyl acetate extracts can compromise bacterial cell membranes, leading to leakage of intracellular components and eventual cell death.
  • Antioxidant Mechanism : this compound acts by scavenging free radicals, thereby reducing oxidative stress and preventing cellular damage.

Properties

IUPAC Name

1,1,2,2,2-pentadeuterioethyl 2,2,2-trideuterioacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2/c1-3-6-4(2)5/h3H2,1-2H3/i1D3,2D3,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEKOWRVHYACXOJ-AUOAYUKBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)OC([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584117
Record name (~2~H_5_)Ethyl (~2~H_3_)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117121-81-0
Record name (~2~H_5_)Ethyl (~2~H_3_)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl acetate-d8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does ethyl acetate-d8 interact with bis-3,5-diisopropylsalicylatozinc(II) and what are the downstream effects?

A1: The research paper investigates the interaction of this compound with bis-3,5-diisopropylsalicylatozinc(II), denoted as ZnII(3,5-DIPS)2 []. The study employed Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) to understand these interactions. The findings suggest that this compound molecules, specifically two equivalents, coordinate to the central zinc ion (ZnII) in ZnII(3,5-DIPS)2 via their ester carbonyl oxygen atoms []. This coordination leads to the formation of a ternary complex. Consequently, the strength of the coordinate bonds between the zinc ion and both the carboxylate group and the salicylic OH group weakens. Furthermore, this interaction enhances the intramolecular hydrogen bonding between the protons of the salicylic OH groups and the carboxylate oxygen atoms within the ZnII(3,5-DIPS)2 complex [].

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